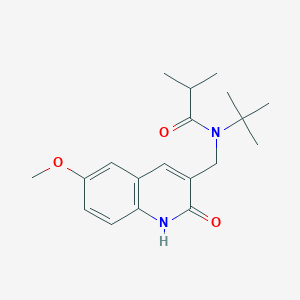
N-(tert-butyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)isobutyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-butyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)isobutyramide, also known as TAK-242, is a small molecule inhibitor of Toll-like receptor 4 (TLR4) signaling. TLR4 is a protein that plays a crucial role in the innate immune system, which is the body's first line of defense against infection. TAK-242 has been shown to have potential therapeutic applications in a variety of diseases, including sepsis, cancer, and inflammatory conditions.
Mécanisme D'action
N-(tert-butyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)isobutyramide works by binding to a specific site on the TLR4 receptor, preventing its activation and downstream signaling. This results in a reduction in the production of pro-inflammatory cytokines and other immune system molecules, which can contribute to the development of diseases such as sepsis and cancer.
Biochemical and Physiological Effects:
In addition to its effects on TLR4 signaling, this compound has been shown to have other biochemical and physiological effects. For example, this compound has been shown to inhibit the production of reactive oxygen species (ROS) in immune cells, which can contribute to inflammation and tissue damage. This compound has also been shown to modulate the activity of certain enzymes involved in cell signaling and metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(tert-butyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)isobutyramide as a research tool is its specificity for TLR4 signaling, which allows researchers to study the effects of TLR4 activation in a controlled manner. However, one limitation of this compound is its relatively low potency compared to other TLR4 inhibitors. In addition, this compound has been shown to have off-target effects on other proteins, which can complicate data interpretation.
Orientations Futures
There are several potential future directions for research on N-(tert-butyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)isobutyramide. One area of interest is the development of more potent and selective TLR4 inhibitors based on the structure of this compound. Another area of research is the investigation of this compound as a potential therapy for sepsis and other inflammatory conditions. Finally, there is interest in exploring the potential of this compound as a cancer therapy, either alone or in combination with other treatments.
Méthodes De Synthèse
The synthesis of N-(tert-butyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)isobutyramide involves several steps, including the reaction of 2-hydroxy-6-methoxyquinoline with tert-butyl isocyanide to form an intermediate, which is then reacted with isobutyryl chloride to yield the final product. The synthesis of this compound has been described in detail in several publications, including a 2006 article in Organic Letters by Toshimitsu et al.
Applications De Recherche Scientifique
N-(tert-butyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)isobutyramide has been the subject of extensive scientific research, particularly in the fields of immunology and oncology. In preclinical studies, this compound has been shown to inhibit TLR4 signaling and reduce inflammation in a variety of animal models. In addition, this compound has demonstrated antitumor activity in several cancer cell lines and animal models, suggesting that it may have potential as a cancer therapy.
Propriétés
IUPAC Name |
N-tert-butyl-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c1-12(2)18(23)21(19(3,4)5)11-14-9-13-10-15(24-6)7-8-16(13)20-17(14)22/h7-10,12H,11H2,1-6H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVNOISUQPNJSML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N(CC1=CC2=C(C=CC(=C2)OC)NC1=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

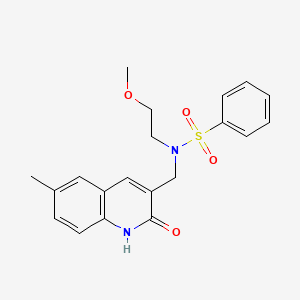
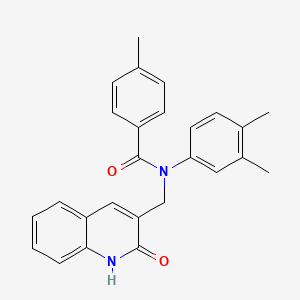
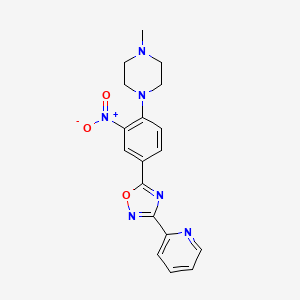
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide](/img/structure/B7703192.png)
![N-(4-butylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7703193.png)

![1-[2-[4-(2-Methylpropylsulfamoyl)phenoxy]acetyl]piperidine-4-carboxamide](/img/structure/B7703199.png)
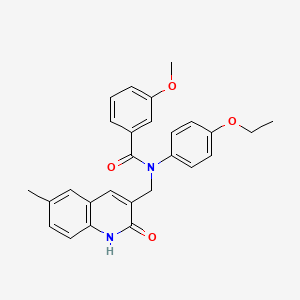
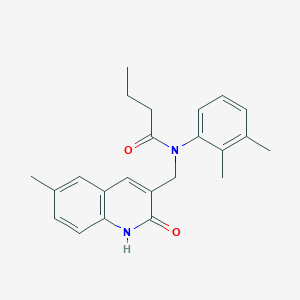

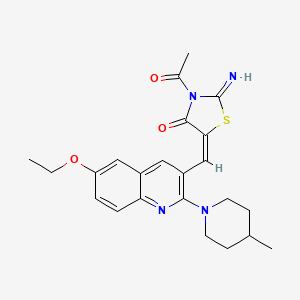

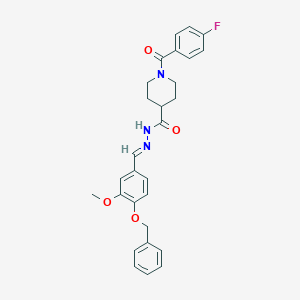
![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7703266.png)